molecular formula C14H11N3O2S B7708119 (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B7708119
M. Wt: 285.32 g/mol
InChI Key: PQSJTUHBULAUQI-IZZDOVSWSA-N
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Description

(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a quinoline moiety and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde with 2-amino-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogenic microorganisms.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the creation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. In medicinal applications, it binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways in pathogens or cancer cells, leading to their death. The compound’s quinoline moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3-thiazole derivatives: These compounds share the thiazole ring but differ in their substituents.

    Quinoline derivatives: Compounds with a quinoline moiety but different functional groups attached.

Uniqueness

What sets (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one apart is its combined structure of quinoline and thiazole rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-7-2-3-8-5-9(12(18)16-10(8)4-7)6-11-13(19)17-14(15)20-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSJTUHBULAUQI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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